

# high-performance liquid chromatography method for coreximine

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## Compound of Interest

Compound Name: **Coreximine**

Cat. No.: **B1618875**

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An HPLC Method for the Quantitative Analysis of **Coreximine**

## Application Note

### Introduction

**Coreximine** is a protoberberine alkaloid found in various plant species.[1][2][3] As a compound of interest for pharmacological and drug development research, a reliable and accurate analytical method for its quantification is essential. This application note details a robust reversed-phase high-performance liquid chromatography (RP-HPLC) method developed for the determination of **coreximine** in bulk drug substance. The method has been validated according to the International Council for Harmonisation (ICH) Q2(R1) guidelines to ensure its suitability for its intended purpose.[4][5]

### Chromatographic Conditions

A summary of the optimized HPLC parameters is provided below. These conditions were selected to provide a symmetric peak shape, adequate retention, and a short run time.

Parameter	Condition
Instrument	Agilent 1260 Infinity II LC System or equivalent
Column	C18, 4.6 x 150 mm, 5 µm particle size
Mobile Phase	Acetonitrile : 25 mM Potassium Phosphate Buffer (pH 3.0) (40:60, v/v)
Flow Rate	1.0 mL/min
Column Temperature	30°C
Injection Volume	10 µL
UV Detection	280 nm
Run Time	10 minutes
Diluent	Mobile Phase

## Method Validation Summary

The proposed analytical method was validated for specificity, linearity, range, accuracy, precision, limit of detection (LOD), limit of quantification (LOQ), and robustness. The results demonstrate that the method is accurate, precise, and reliable for the quantitative analysis of **coreximine**.

### System Suitability

System suitability tests are performed to ensure the HPLC system is operating correctly. A standard solution of **coreximine** (50 µg/mL) was injected six times. The results met all acceptance criteria.

Table 1: System Suitability Results

Parameter	Acceptance Criteria	Result
<b>Tailing Factor</b>	<b><math>\leq 2.0</math></b>	<b>1.15</b>
Theoretical Plates	$\geq 2000$	7850
%RSD of Peak Area (n=6)	$\leq 1.0\%$	0.45%

| %RSD of Retention Time (n=6)|  $\leq 1.0\%$  | 0.12% |

#### Linearity and Range

The linearity of the method was evaluated by analyzing five standard solutions of **coreximine** at concentrations ranging from 25  $\mu\text{g}/\text{mL}$  to 75  $\mu\text{g}/\text{mL}$  (50% to 150% of the target concentration). The calibration curve showed excellent linearity.[\[6\]](#)

Table 2: Linearity and Range Data

Parameter	Result
<b>Validated Range</b>	<b>25 - 75 <math>\mu\text{g}/\text{mL}</math></b>
Regression Equation	$y = 45872x - 1025$

| Correlation Coefficient ( $r^2$ ) | 0.9998 |

#### Accuracy

Accuracy was determined by a recovery study, spiking a placebo with **coreximine** at three concentration levels (80%, 100%, and 120% of the target concentration). Each level was prepared in triplicate. The mean recovery was within the acceptable range of 98.0% to 102.0%.

Table 3: Accuracy (Recovery) Results

Concentration Level	Amount Spiked (µg/mL)	Mean Recovery (%)	%RSD
80%	40	99.5%	0.51%
100%	50	100.3%	0.32%

| 120% | 60 | 99.8% | 0.45%|

#### Precision

Precision was evaluated at two levels: repeatability (intra-day) and intermediate precision (inter-day). Repeatability was assessed by analyzing six separate preparations of the **coreximine** standard (50 µg/mL) on the same day. Intermediate precision was determined by a different analyst on a different day using a different instrument. The low %RSD values indicate excellent precision.

Table 4: Precision Results

Precision Level	%RSD of Assay Results (n=6)	Acceptance Criteria
Repeatability	0.55%	≤ 1.0%

| Intermediate Precision | 0.82% | ≤ 2.0% |

#### Limit of Detection (LOD) and Limit of Quantification (LOQ)

The LOD and LOQ were determined based on the standard deviation of the response and the slope of the calibration curve.

Table 5: LOD and LOQ Results

Parameter	Result (µg/mL)
LOD	0.15

| LOQ | 0.45 |

## Robustness

The robustness of the method was evaluated by introducing small, deliberate variations to key method parameters. The system suitability parameters remained within the acceptance criteria for all variations, demonstrating the method's reliability during normal use.

Table 6: Robustness Study Results

Parameter Varied	Variation	Tailing Factor	%RSD of Peak Area
Flow Rate (mL/min)	0.9	1.13	0.51%
	1.1	1.18	0.48%
Column Temperature (°C)	28	1.14	0.42%
	32	1.16	0.49%
Mobile Phase pH	2.8	1.12	0.55%
	3.2	1.19	0.61%
Mobile Phase Acetonitrile %	38%	1.21	0.73%

|| 42% | 1.14 | 0.68% |

## Experimental Protocols

### 1. Reagents and Materials

- **Coreximine** Reference Standard
- Acetonitrile (HPLC Grade)
- Potassium Dihydrogen Phosphate ( $\text{KH}_2\text{PO}_4$ ) (AR Grade)
- Orthophosphoric Acid (AR Grade)

- Water (Milli-Q or HPLC Grade)

## 2. Preparation of 25 mM Phosphate Buffer (pH 3.0)

- Weigh 3.40 g of  $\text{KH}_2\text{PO}_4$  and dissolve it in 1000 mL of HPLC grade water.
- Mix thoroughly until fully dissolved.
- Adjust the pH to  $3.0 \pm 0.05$  with orthophosphoric acid.
- Filter the buffer solution through a 0.45  $\mu\text{m}$  membrane filter before use.

## 3. Preparation of Mobile Phase

- Mix acetonitrile and 25 mM phosphate buffer (pH 3.0) in a ratio of 40:60 (v/v).
- Degas the mobile phase for 15 minutes in an ultrasonic bath or by using an online degasser.

## 4. Preparation of Standard Solutions

- Standard Stock Solution (500  $\mu\text{g/mL}$ ): Accurately weigh 25 mg of **Coreximine** Reference Standard into a 50 mL volumetric flask. Dissolve and dilute to volume with the diluent (Mobile Phase).
- Working Standard Solution (50  $\mu\text{g/mL}$ ): Pipette 5.0 mL of the Standard Stock Solution into a 50 mL volumetric flask and dilute to volume with the diluent.

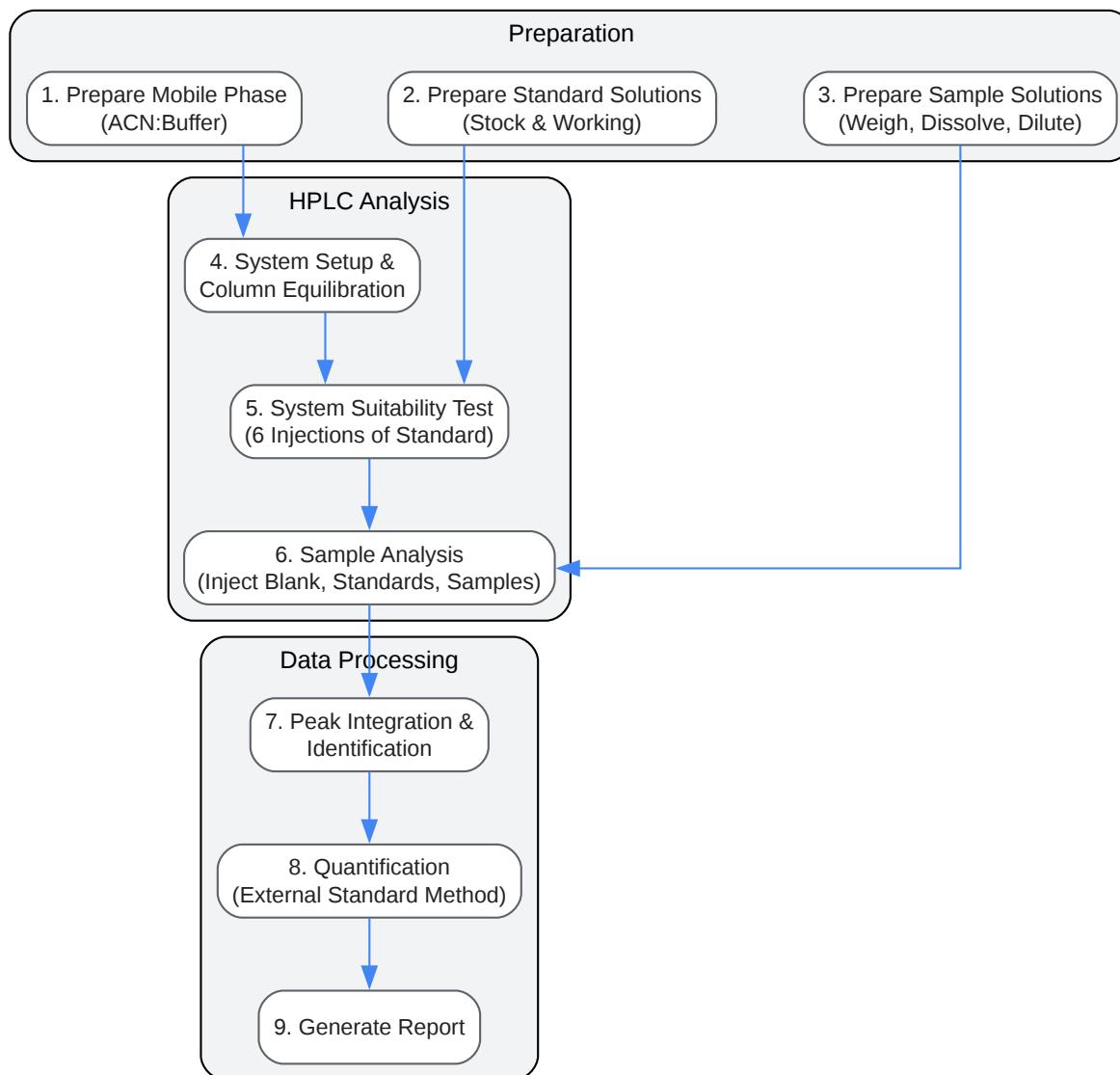
## 5. Preparation of Sample Solution (for Bulk Drug Substance)

- Accurately weigh 25 mg of the **coreximine** sample into a 50 mL volumetric flask.
- Add approximately 30 mL of diluent and sonicate for 10 minutes to dissolve.
- Allow the solution to cool to room temperature and dilute to volume with the diluent.
- Pipette 5.0 mL of this solution into a 50 mL volumetric flask and dilute to volume with the diluent to achieve a target concentration of 50  $\mu\text{g/mL}$ .
- Filter the final solution through a 0.45  $\mu\text{m}$  syringe filter before injection.

## 6. HPLC System Procedure

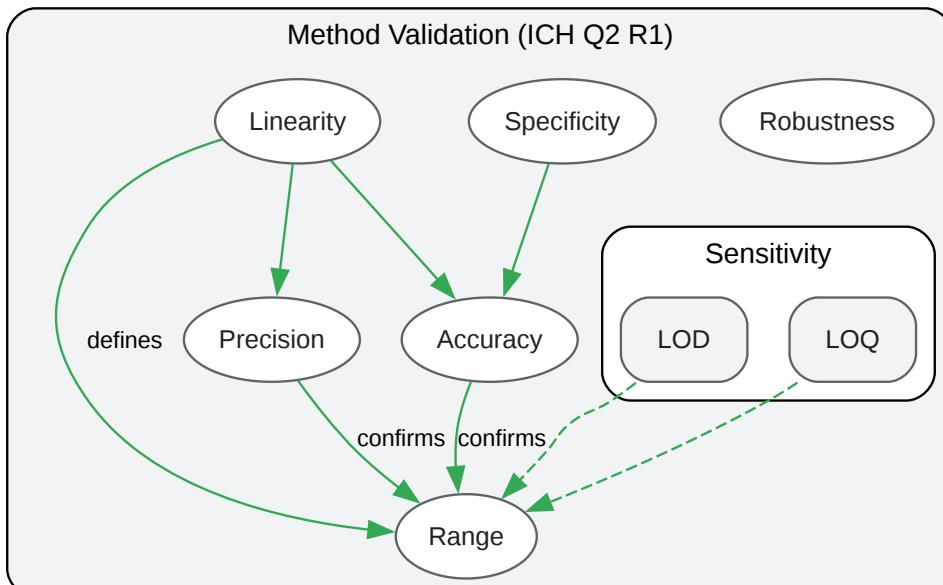
- Set up the HPLC system according to the chromatographic conditions specified above.
- Equilibrate the column with the mobile phase for at least 30 minutes or until a stable baseline is achieved.
- Perform a blank injection (diluent) to ensure no interfering peaks are present.
- Inject the standard solution six times to perform the system suitability test.
- Inject the standard and sample solutions for analysis.

## Visualizations



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Caption: HPLC Experimental Workflow for **Coreximine** Analysis.



Validated Method

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Caption: Logical Relationship of HPLC Method Validation Parameters.

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